Fmoc-Cys(3-(Boc-amino)-propyl)-OH

Catalog No.
S737794
CAS No.
173963-91-2
M.F
C26H32N2O6S
M. Wt
500.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(3-(Boc-amino)-propyl)-OH

CAS Number

173963-91-2

Product Name

Fmoc-Cys(3-(Boc-amino)-propyl)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid

Molecular Formula

C26H32N2O6S

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1

InChI Key

VODQCWHZYBQNRK-QFIPXVFZSA-N

SMILES

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-S-Boc-3-aminopropyl-L-cysteine;173963-91-2;Fmoc-Cys(3-(Boc-amino)-propyl)-OH;SCHEMBL5416534;C26H32N2O6S;CTK8F9913;5612AD;ZINC15722206;TR-007714;N-(9H-Fluoren-9-ylmethoxycarbonyl)-S-[3-[(tert-butoxycarbonyl)amino]propyl]-L-cysteine;(2R)-3-({3-[(tert-butoxycarbonyl)amino]propyl}sulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Cys(3-(Boc-amino)-propyl)-OH (CAS 173963-91-2) is a specialized, orthogonally protected trifunctional amino acid building block used in solid-phase peptide synthesis (SPPS) . Structurally, it is an S-alkylated cysteine derivative that yields S-(3-aminopropyl)cysteine upon global deprotection, functioning as a conformationally distinct analog of homolysine or an arginine mimetic. By providing a basic primary amine at the end of a thioether-containing side chain, this compound enables the synthesis of highly constrained cyclic peptides and integrin antagonists [1]. Its primary procurement value lies in its ability to be directly incorporated into standard Fmoc-SPPS workflows, bypassing the need for low-yield, post-synthetic side-chain alkylation while offering orthogonal Boc protection for targeted functionalization.

Attempting to substitute Fmoc-Cys(3-(Boc-amino)-propyl)-OH with standard basic amino acids like Fmoc-Arg(Pbf)-OH or Fmoc-Lys(Boc)-OH fundamentally alters the conformational landscape of the resulting peptide . Natural arginine and lysine possess purely hydrocarbon side chains, whereas the S-(3-aminopropyl)cysteine residue introduces a thioether linkage that alters flexibility, bond angles, and lipophilicity, which are critical for locking pharmacophores into high-affinity receptor-binding conformations [1]. Furthermore, substituting with a standard Fmoc-Cys(Trt)-OH followed by post-synthetic alkylation introduces significant process inefficiencies, including incomplete conversion, off-target alkylation, and complex purification profiles . Procuring the pre-assembled Fmoc-Cys(3-(Boc-amino)-propyl)-OH ensures quantitative incorporation and strictly reproducible basic side-chain presentation during scale-up.

Sub-MicroMolar Integrin Affinity via Arginine Substitution

In the development of high-potency GPIIb/IIIa receptor antagonists, the replacement of a standard arginine residue with the S-(3-aminopropyl)cysteine mimetic (derived from Fmoc-Cys(3-(Boc-amino)-propyl)-OH) dramatically enhances target affinity[1]. Research demonstrates that constraining the RGD-mimetic pharmacophore into a ring utilizing this specific thioether-linked basic side chain yields cyclic peptides with IC50 values of approximately 0.03 µM for the inhibition of human platelet aggregation [1]. In contrast, unconstrained or standard Arg-containing linear sequences often exhibit significantly lower affinities (IC50 ≥ 10 µM) [1].

Evidence DimensionInhibition of human platelet aggregation (IC50)
Target Compound Data~0.03 µM (using S-(3-aminopropyl)cysteine mimetic)
Comparator Or Baseline≥ 10 µM (standard/unconstrained Arg-peptides)
Quantified Difference>300-fold increase in binding affinity
ConditionsIn vitro human platelet aggregation assay for GPIIb/IIIa antagonists

Procuring this specific mimetic is essential for achieving the sub-micromolar receptor affinities required for clinical-grade integrin antagonists and radiotracers.

Optimized Pharmacokinetics and Target-to-Background Ratios in Radiotracers

Peptides incorporating the S-(3-aminopropyl)cysteine mimetic exhibit exceptional performance when utilized as targeted radiotracers[1]. When formulated as Technetium-99m (99mTc) complexes, potent peptides utilizing this building block (e.g., P748) demonstrated rapid blood clearance and high specific uptake[1]. In canine thrombosis models, the 99mTc-labeled mimetic peptide achieved a thrombus-to-blood ratio of 7.2 and a thrombus-to-muscle ratio of 41[1]. These quantitative imaging metrics are vastly superior to negative controls like [99mTc]glucoheptonate (thrombus-to-blood ratio of 2.2), proving the structural necessity of the mimetic for maintaining high-affinity target engagement while accommodating a metal chelator [1].

Evidence DimensionThrombus-to-blood uptake ratio (in vivo)
Target Compound Data7.2 (99mTc-labeled mimetic peptide P748)
Comparator Or Baseline2.2 ([99mTc]glucoheptonate control)
Quantified Difference3.2-fold higher target-to-blood contrast
ConditionsCanine thrombosis model, in vivo gamma imaging

This building block provides the precise spatial geometry needed to construct radiolabeled peptides that clear rapidly while maintaining high target-to-background contrast.

Elimination of Post-Synthetic Alkylation Inefficiencies

From a manufacturing perspective, utilizing Fmoc-Cys(3-(Boc-amino)-propyl)-OH allows for the direct, single-step incorporation of the S-(3-aminopropyl)cysteine moiety during standard Fmoc-SPPS . The alternative approach—incorporating a standard protected cysteine, selectively deprotecting the thiol, and performing on-resin or in-solution alkylation with a 3-aminopropyl halide—typically results in mixed reaction products, alkylation of other nucleophiles, and significant yield reduction . By utilizing the pre-alkylated, orthogonally protected (Fmoc/Boc) building block, chemists achieve standard amino acid coupling efficiencies, ensuring high-purity crude peptides and scalable manufacturability .

Evidence DimensionCoupling efficiency and synthetic steps
Target Compound Data>98% coupling efficiency, 1 step (direct SPPS incorporation)
Comparator Or BaselineMulti-step post-synthetic alkylation of Cys (lower yield, higher impurity profile)
Quantified DifferenceElimination of secondary alkylation steps and associated yield losses
ConditionsStandard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

For industrial peptide scale-up, using the pre-alkylated building block prevents the yield-destroying side reactions associated with post-synthetic thiol modifications.

Synthesis of High-Affinity Integrin Antagonists

Because it acts as a conformationally constrained arginine mimetic, this compound is the premier choice for synthesizing cyclic RGD mimetics targeting GPIIb/IIIa or alphavbeta3 integrins [1]. It is specifically procured for drug discovery programs where standard arginine fails to provide the necessary structural rigidity for sub-micromolar receptor binding.

Development of Peptide-Based Radiopharmaceuticals

The compound is highly suited for the construction of targeted radiotracers, such as Technetium-99m labeled peptides for thrombus or tumor imaging [1]. The thioether linkage and basic side chain allow the peptide to maintain high target-to-background ratios and rapid pharmacokinetics without interfering with the metal chelation site.

Scalable Manufacturing of Thioether-Modified Peptides

For industrial SPPS, procuring this pre-alkylated building block eliminates the need for post-synthetic thiol alkylation . This ensures high batch-to-batch reproducibility and minimizes complex purification steps, making it ideal for the commercial scale-up of modified peptide therapeutics.

XLogP3

4.4

Dates

Last modified: 08-15-2023

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